2-(3-Methoxycyclobutylidene)acetonitrile
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Overview
Description
2-(3-Methoxycyclobutylidene)acetonitrile is an organic compound characterized by the presence of a methoxy group attached to a cyclobutylidene ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxycyclobutylidene)acetonitrile typically involves the reaction of 3-methoxycyclobutanone with a suitable nitrile source under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the methoxycyclobutanone, followed by the addition of acetonitrile to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxycyclobutylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-methoxycyclobutanone derivatives.
Reduction: Formation of 2-(3-methoxycyclobutylidene)ethylamine.
Substitution: Formation of various substituted cyclobutylidene derivatives.
Scientific Research Applications
2-(3-Methoxycyclobutylidene)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(3-Methoxycyclobutylidene)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, while the nitrile group can act as an electrophile, facilitating various biochemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenyl)acetonitrile: Similar structure but with a phenyl ring instead of a cyclobutylidene ring.
3-Methoxycyclobutanone: Lacks the nitrile group but shares the cyclobutylidene and methoxy functionalities.
Uniqueness
2-(3-Methoxycyclobutylidene)acetonitrile is unique due to the combination of a cyclobutylidene ring with a methoxy and nitrile group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic and research applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C7H9NO |
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Molecular Weight |
123.15 g/mol |
IUPAC Name |
2-(3-methoxycyclobutylidene)acetonitrile |
InChI |
InChI=1S/C7H9NO/c1-9-7-4-6(5-7)2-3-8/h2,7H,4-5H2,1H3 |
InChI Key |
QYAKXZMTPAKSID-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(=CC#N)C1 |
Origin of Product |
United States |
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